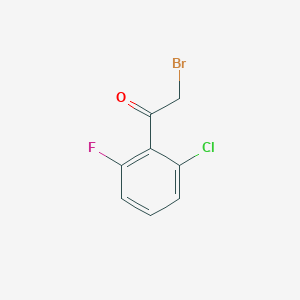

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVVURJTXQEOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382495 | |

| Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157359-99-4 | |

| Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluorophenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: α-Bromoacetophenones in Research and Development

A comprehensive overview of the synthesis, properties, and applications of substituted α-bromoacetophenones, with a focus on 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its analogs.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified from the available public data at the time of this report. This may indicate that the compound is novel, not widely commercially available, or indexed under a different nomenclature. This guide, therefore, focuses on the properties and synthesis of closely related, structurally similar compounds to provide a relevant and comprehensive technical overview.

Introduction

α-Haloacetophenones, particularly α-bromoacetophenones, are a critical class of organic intermediates widely utilized in the synthesis of a diverse range of biologically active molecules and pharmaceutical ingredients. Their bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for versatile chemical transformations, making them valuable building blocks in medicinal chemistry and drug discovery. This guide provides an in-depth look at the chemical properties, synthesis, and applications of this class of compounds, with a specific focus on halogen-substituted phenyl ethanones.

Physicochemical Properties of Related α-Bromoacetophenones

While specific data for this compound is not available, the following table summarizes the known properties of structurally similar compounds, providing a basis for predicting its characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | C₈H₆BrFO | 217.04 | Not Specified |

| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | C₈H₆BrClO | 233.49 | Not Specified |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | C₈H₅BrClFO | 250.48 | Solid or Semi-solid or liquid |

| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | C₈H₆BrFO | 217.04 | Not Specified |

| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | C₈H₅BrClFO | 250.48 | Not Specified |

Synthesis of α-Bromoacetophenones: Experimental Protocols

The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. Below are generalized experimental protocols based on established methodologies for similar compounds.

General Protocol for the Bromination of an Acetophenone

This protocol describes a common method for the synthesis of α-bromoacetophenones using elemental bromine.

Materials:

-

Substituted acetophenone (e.g., 1-(2-chloro-6-fluorophenyl)ethanone) (1.0 eq)

-

Bromine (1.0 eq)

-

Ethyl ether or other suitable solvent

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted acetophenone in ethyl ether in a reaction flask.

-

Slowly add an equimolar amount of bromine to the solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing the organic phase with deionized water.

-

Further wash the organic phase with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude α-bromoacetophenone.

-

Purify the product as necessary, typically by recrystallization or column chromatography.

A generalized workflow for this synthesis is depicted below.

Applications in Drug Discovery and Development

α-Bromoacetophenones are valuable intermediates in the synthesis of various pharmaceutical compounds. Their utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Role as a Pharmaceutical Intermediate

Halogenated α-bromoacetophenones serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-bromo-1-(2-chlorophenyl)ethanone is used as a reference standard in the analytical method development and quality control of Tulobuterol, a bronchodilator.[1] This highlights the importance of this class of compounds in ensuring the quality and consistency of pharmaceutical products.

The general utility of α-bromoacetophenones as synthetic intermediates in drug discovery is illustrated in the following logical diagram.

Safety and Handling

Substituted α-bromoacetophenones are generally considered to be hazardous chemicals. They are often corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood. For specific safety information, the Safety Data Sheet (SDS) of a closely related compound, such as 2-Bromo-1-(2-fluorophenyl)ethanone, should be consulted.

Conclusion

While a specific CAS number and detailed experimental data for this compound remain elusive, the analysis of its structural analogs provides significant insight into its likely chemical properties, synthetic routes, and potential applications. As a member of the α-bromoacetophenone family, it is expected to be a versatile intermediate for the synthesis of complex organic molecules, with potential applications in drug discovery and development. Researchers working with this or similar compounds should exercise appropriate caution and refer to the safety information available for structurally related chemicals.

References

Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of a primary synthetic methodology, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, with the CAS number 157359-99-4, is a halogenated acetophenone derivative.[1] Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of chloro and fluoro substituents on the aromatic ring influences its reactivity and makes it a valuable precursor for creating complex molecular architectures, particularly in the field of medicinal chemistry.

Synthetic Pathway Overview

The most direct and common route for the synthesis of this compound involves the α-bromination of the corresponding acetophenone precursor, 1-(2-chloro-6-fluorophenyl)ethanone. This two-step approach is outlined below:

-

Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)ethanone. This intermediate can be prepared via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene or from 2-chloro-6-fluorobenzoyl chloride.

-

Step 2: α-Bromination. The synthesized 1-(2-chloro-6-fluorophenyl)ethanone is then brominated at the α-position to the carbonyl group to yield the final product.

This guide will focus on a widely applicable and effective method for the α-bromination step, utilizing a brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its close isomer, 1-(2-bromo-6-fluorophenyl)ethanone, and other related analogues to provide a thorough understanding of its expected characteristics.

Chemical and Physical Properties

For comparative purposes, the physical properties of 1-(2-bromo-6-fluorophenyl)ethanone and other similar halogenated acetophenones are summarized in the table below.

| Property | This compound | 1-(2-bromo-6-fluorophenyl)ethanone (Isomer) | 2-Bromo-1-(2-chlorophenyl)ethanone | 2-Bromo-1-(4-fluorophenyl)ethanone |

| CAS Number | 157359-99-4[1][2][3][4] | 928715-37-1[5] | 5000-66-8[6] | 403-29-2[7] |

| Molecular Formula | C₈H₅BrClFO[1][2][3][4] | C₈H₆BrFO[5] | C₈H₆BrClO[8] | C₈H₆BrFO[7] |

| Molecular Weight | 251.48 g/mol [1] | 217.04 g/mol [5] | 233.49 g/mol [6][8] | 217.03 g/mol [7] |

| Appearance | Data not available | Colorless or light yellow liquid[5] | Data not available | Solid |

| Melting Point | Data not available | 26-29 °C[5] | Data not available | 46-47 °C[9] |

| Boiling Point | Data not available | 200-202 °C[5] | 105 °C at 1 mmHg[6] | Data not available |

| Density | Data not available | 1.54 g/mL[5] | 1.602 g/mL at 25 °C[6] | Data not available |

| Solubility | Data not available | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons)[5] | Data not available | Data not available |

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound are not available in the surveyed literature. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190 ppm. The methylene carbon will appear around δ 30-35 ppm. The aromatic carbons will have distinct chemical shifts determined by the positions of the halogen substituents.

For comparison, the ¹H and ¹³C NMR data for some related compounds are presented below:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-bromo-1-(2-chlorophenyl)ethanone | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[10] |

| 2-bromo-1-(4-fluorophenyl)ethanone | 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)[10] | 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[10] |

| 2-bromo-1-(3-fluorophenyl)ethanone | 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H) | 190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44[9] |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups will appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br, C-Cl, and C-F stretching vibrations will be observed in the fingerprint region. For instance, the IR spectrum of 2-Bromo-1-(3-fluorophenyl)ethanone shows a strong C=O stretch at 1688 cm⁻¹.[9]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and the halophenyl group.

Reactivity and Synthetic Utility

This compound belongs to the class of α-haloketones, which are versatile intermediates in organic synthesis.[11][12] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the bromine atom, dictates their reactivity.

Nucleophilic Substitution: The α-carbon is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to the synthesis of a wide range of heterocyclic compounds.[11]

Elimination Reactions: In the presence of a non-nucleophilic base, α-haloketones can undergo dehydrobromination to form α,β-unsaturated ketones.[13][14] This reaction is a valuable method for introducing carbon-carbon double bonds conjugated to a carbonyl group.

General Reactivity of α-Haloketones

Caption: General reactivity pathways of α-haloketones.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of α-bromoacetophenones involves the direct bromination of the corresponding acetophenone.

General Protocol for α-Bromination of Acetophenones:

A common method involves the reaction of the parent acetophenone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[12][14][15][16] Acid catalysis is often employed to promote the formation of the enol intermediate, which is the reactive species towards the electrophilic bromine.

Illustrative Experimental Workflow:

Caption: A generalized workflow for the synthesis of α-bromoacetophenones.

A patent for a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, describes a procedure where 1-(4-bromo-3-fluorophenyl)ethanone is reacted with copper(II) bromide in ethyl acetate at 60°C for 12 hours.[17] After cooling and filtration, the product was purified by chromatography.[17] This suggests that metal-catalyzed bromination could also be a viable synthetic route.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of chalcones and related α,β-unsaturated ketones, which can be synthesized from α-haloketones, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19][20][21]

For instance, some chalcone derivatives have been investigated as potent anticancer agents targeting the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain).[20] Additionally, research on 2-chloroacetophenone has shown that while it can form DNA adducts, it is non-mutagenic in bacterial and mammalian cells, suggesting a complex mechanism of interaction with biological systems.[22]

The potential for this compound to serve as a precursor for biologically active molecules is significant, particularly in the synthesis of novel heterocyclic scaffolds for drug discovery.

Potential Drug Discovery Pathway

Caption: A logical workflow from the starting material to a potential drug candidate.

Safety and Handling

Conclusion

This compound is a halogenated acetophenone with significant potential as a building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential biological activities. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties can be inferred from the analysis of its isomers and related α-haloketones. Further research is warranted to fully characterize this compound and explore its utility in medicinal chemistry and drug development.

References

- 1. 157359-99-4|this compound|BLD Pharm [bldpharm.com]

- 2. 157359-99-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. Ethanone, 2-bromo-1-(2-chloro-6-fluorophenyl)- (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 2abiotech.net [2abiotech.net]

- 5. chembk.com [chembk.com]

- 6. 2-Bromo-2 -chloroacetophenone 95 5000-66-8 [sigmaaldrich.com]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. asianpubs.org [asianpubs.org]

- 16. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 17. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]

- 19. Synthesis and screening for biological potential of some substituted chalcones - Europub [europub.co.uk]

- 20. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural Insights into the Nonmutagenicity of 2-Haloacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery.

Molecular Structure and Identification

This compound is a substituted acetophenone featuring a phenyl ring functionalized with a chlorine atom at the 2-position and a fluorine atom at the 6-position. The acetyl group is further modified with a bromine atom at the alpha-carbon.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 157359-99-4 |

| Molecular Formula | C₈H₅BrClFO |

| Molecular Weight | 251.48 g/mol |

| Synonyms | 2-Chloro-6-fluorophenacyl bromide, 2-Bromo-2'-chloro-6'-fluoroacetophenone |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)CBr |

| InChI Key | Not available |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. However, based on the analysis of structurally similar compounds, the following characteristics can be anticipated.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value |

| Physical State | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Analysis (Predicted):

While specific spectra for this compound are not readily found, the expected spectral features can be inferred from known data of similar α-bromoacetophenones.

-

¹H NMR: The spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling constants influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around 190 ppm. The methylene carbon (-CH₂Br) would likely appear around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1690-1710 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio) and chlorine (M⁺ and M⁺+2 in approximately 3:1 ratio). Common fragmentation patterns would involve the loss of Br, CO, and the bromomethyl radical (-CH₂Br).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its precursor, 2'-chloro-6'-fluoroacetophenone. Several established methods for the α-bromination of acetophenones can be adapted for this purpose.

Synthesis Pathway

A general synthetic pathway involves the bromination of the corresponding substituted acetophenone.

A Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative. Due to its chemical structure, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, synthesis, safety information, and its significant role as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an α-haloketone, a class of compounds recognized for their high reactivity and utility as precursors in the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) on a compact scaffold makes it a unique and versatile reagent in medicinal chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrClFO |

| Molecular Weight | 251.48 g/mol |

| Common Synonyms | α-Bromo-2'-chloro-6'-fluoroacetophenone |

| CAS Number | Not explicitly found in searches. Related compounds have unique CAS numbers. |

Table 2: Physicochemical Data of Structurally Related α-Bromoacetophenones

| Property | 2-Bromo-1-(2-fluorophenyl)ethanone | 2-Bromo-1-(2-chlorophenyl)ethanone |

| CAS Number | 655-15-2 | 5000-66-8[2] |

| Molecular Weight | 217.04 g/mol | 233.49 g/mol [2] |

| Form | Solid | Data not available |

| Melting Point | 25-30 °C | Data not available |

| Boiling Point | 63 °C at 0.03 mmHg[3] | Data not available |

| Density | 1.574 g/mL at 25 °C | Data not available |

Safety and Handling

α-Haloketones are potent lachrymators and are corrosive.[3] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Safety information for structurally similar compounds indicates that they cause severe skin burns and eye damage.[2][3][4]

Table 3: GHS Hazard Information for Analogous α-Bromoacetophenones

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[3] |

| Precautionary Statements | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338[3] |

Synthesis and Experimental Protocols

The synthesis of α-bromo aromatic ketones is a fundamental transformation in organic chemistry. The most common method involves the direct electrophilic bromination of the corresponding acetophenone at the α-carbon position.[5]

General Synthesis Workflow

The synthesis typically starts from the parent ketone, 1-(2-chloro-6-fluorophenyl)ethanone. This precursor is then reacted with a brominating agent. Various brominating agents can be employed, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often with an acid promoter to facilitate the formation of the enol intermediate, which is the active nucleophile in the reaction.[5]

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: α-Bromination of an Aromatic Ketone

The following is a generalized protocol for the α-bromination of an acetophenone derivative, which can be adapted for the synthesis of the title compound.

-

Reaction Setup: To a solution of the starting ketone (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of an acid (e.g., HBr in acetic acid).[6]

-

Addition of Brominating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the brominating agent, such as molecular bromine (1.0-1.1 equivalents), dropwise over 15-30 minutes. The disappearance of the bromine color typically indicates consumption.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into cold water and quench any excess bromine with a saturated solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α-bromoketone.

Applications in Drug Discovery and Development

α-Haloketones are highly valued intermediates in pharmaceutical synthesis due to the reactivity of the carbon-halogen bond, which allows for facile nucleophilic substitution.[7] This enables the construction of more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that are prevalent in drug molecules.[8]

Role as an Intermediate for mPGES-1 Inhibitors

A significant application of compounds like this compound is in the synthesis of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[10][11]

Inhibitors of mPGES-1 are sought after as a new class of anti-inflammatory drugs with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and Coxibs.[12][13] Unlike NSAIDs, which block cyclooxygenase (COX) enzymes and thereby affect the synthesis of multiple prostanoids, mPGES-1 inhibitors specifically target the final step in PGE2 production.[13] This selectivity is expected to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibition.[9] The 2-chloro-6-fluorophenyl moiety is a key structural feature in some potent mPGES-1 inhibitors, making the title compound a critical starting material for their synthesis.

Caption: Role of mPGES-1 in the inflammatory pathway and the target of novel inhibitors.

Summary of Key Molecular Features

The utility of this compound stems from the interplay of its structural components. The α-bromo ketone functionality serves as the primary reactive site, while the substituted phenyl ring provides the structural backbone necessary for specific binding interactions in target molecules like mPGES-1 inhibitors.

References

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. US12030877B2 - Prostaglandin E synthase inhibitors and methods for utilizing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and structurally similar compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. All handling and experimental procedures should be conducted with a thorough risk assessment and in compliance with all applicable safety regulations.

Executive Summary

This compound is a halogenated acetophenone derivative with significant potential as a key intermediate in pharmaceutical synthesis. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety make it a versatile building block for the construction of complex molecular architectures. However, the presence of these reactive groups also necessitates stringent safety protocols. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and a detailed experimental protocol for its synthesis. All quantitative data has been summarized in tabular format, and key workflows are visualized using diagrams to ensure clarity and promote safe laboratory practices.

Safety and Hazard Information

Based on data for this compound and its close structural analogs, this compound is classified as corrosive and causes severe skin burns and eye damage.[1][2][3] Utmost care must be taken to avoid any direct contact.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage | Danger | Corrosion |

Data inferred from product listings and SDS of analogous compounds.[1][2][3][4]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClFO | [1] |

| Molecular Weight | 251.48 g/mol | [1] |

| CAS Number | 157359-99-4 | [1] |

| Physical Form | Liquid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |

| Skin and Body Protection | A chemical-resistant laboratory coat, apron, and full-length trousers. Closed-toe shoes are mandatory. |

| Respiratory Protection | If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone, adapted from a procedure for a structurally similar compound.[7]

Materials and Reagents

-

1-(2-chloro-6-fluorophenyl)ethanone

-

Bromine (Br₂)

-

Ethyl ether (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask under a fume hood, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in anhydrous ethyl ether.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in ethyl ether via an addition funnel with stirring. Maintain the temperature below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Visualized Workflows and Procedures

Experimental Workflow for Synthesis

References

- 1. This compound | 157359-99-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. qcbr.queens.org [qcbr.queens.org]

- 7. prepchem.com [prepchem.com]

Technical Guide: Physical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Related Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. It is important to note that publicly available data for this specific chemical compound is limited. To provide a comprehensive resource, this document presents a comparative analysis of closely related isomers and outlines standard experimental protocols for the determination of key physical characteristics.

Introduction

This compound is a halogenated acetophenone derivative. Such compounds are often of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecules. A thorough understanding of the physical properties of a compound is fundamental for its application in research and development, influencing factors such as reaction conditions, formulation, and storage.

Due to the scarcity of specific experimental data for this compound, this guide provides data for structurally similar compounds to infer potential properties and guide experimental design.

Comparative Physical Properties of Halogenated Acetophenone Isomers

The following table summarizes the available physical data for isomers and closely related compounds to this compound. These data are sourced from various chemical suppliers and databases.

| Property | 1-(2-Bromo-6-fluorophenyl)ethanone | 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone |

| CAS Number | 928715-37-1[1][2] | 725743-41-9 | 63529-30-6 |

| Molecular Formula | C₈H₆BrFO[1][3] | C₈H₅BrClFO | C₈H₅BrClFO |

| Molecular Weight | 217.04 g/mol [1] | Not specified | Not specified |

| Physical Form | Liquid[3] or colorless to light yellow liquid[2] | Solid or Semi-solid or liquid | Not specified |

| Melting Point | 26-29°C[2] | Not specified | Not specified |

| Boiling Point | 200-202°C[2] | Not specified | Not specified |

| Density | 1.54 g/mL[2] | Not specified | Not specified |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[2] | Not specified | Not specified |

| Storage Conditions | Room temperature[1] or in a cool, dry place.[2] | Inert atmosphere, 2-8°C | Not specified |

Standard Experimental Protocols for Physical Property Determination

The following are standard methodologies for determining the key physical properties of a chemical compound like this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Method: Capillary Melting Point Method.

-

Apparatus: A melting point apparatus, capillary tubes, and a thermometer.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Method: Distillation Method.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

The liquid sample is placed in the distillation flask.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated, and the temperature is monitored.

-

The boiling point is the constant temperature at which the liquid boils and the vapor condenses into the receiving flask. This is read from the thermometer with the bulb positioned at the level of the side-arm of the distillation flask.

-

Density Measurement

Density is the mass of a substance per unit volume.

-

Method: Pycnometer Method.

-

Apparatus: A pycnometer (a flask with a specific, known volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample can be calculated using the masses and the known density of the reference liquid.

-

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Method: Visual Miscibility/Dissolution Test.

-

Apparatus: Test tubes, a vortex mixer, and a range of solvents.

-

Procedure:

-

A small, known amount of the solute is added to a test tube containing a known volume of the solvent.

-

The mixture is agitated (e.g., using a vortex mixer) at a constant temperature.

-

The mixture is visually inspected for the disappearance of the solute.

-

If the solute dissolves, more is added until saturation is reached. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.

-

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Logical flow of how molecular structure dictates physical properties.

This guide provides a framework for understanding and experimentally determining the physical properties of this compound. Researchers are encouraged to perform their own experimental characterization to obtain precise data for this specific compound.

References

An In-depth Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative, holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring a reactive α-bromo ketone, a chloro-substituted, and a fluoro-substituted phenyl ring, makes it an attractive precursor for the synthesis of a diverse array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols for analogous compounds, and its potential applications in drug discovery. The strategic placement of halogen atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a valuable tool for researchers in the field.

Chemical Properties and Data

This compound is a substituted α-bromoacetophenone. While detailed spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its fundamental properties can be derived from supplier information and comparison with structurally similar compounds.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 157359-99-4 |

| Molecular Formula | C₈H₅BrClFO |

| Molecular Weight | 251.48 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Note: Some physical properties are inferred from supplier data sheets for the specified CAS number.

Spectroscopic Data for Analogous Compounds:

To aid in the characterization of this compound, the following table summarizes ¹H NMR data for structurally related α-bromoacetophenones. The characteristic singlet for the α-bromomethylene protons (–CH₂Br) is typically observed between δ 4.4 and 4.8 ppm.

| Compound | Solvent | ¹H NMR (δ ppm) | Reference |

| 2-Bromo-1-phenylethanone | CDCl₃ | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H) | [1] |

| 2-Bromo-1-(4-fluorophenyl)ethanone | CDCl₃ | 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) | [1] |

| 2-Bromo-1-(3-fluorophenyl)ethanone | CDCl₃ | 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H) | [1] |

| 2-Bromo-1-(4-chlorophenyl)ethanone | - | - | - |

| 2-Bromo-1-(2-bromophenyl)ethanone | CDCl₃ | 7.63-7.64 (m, 1H), 7.47-7.48 (m, 1H), 7.40-7.43 (m, 1H), 7.35-7.38 (m, 1H), 4.48 (s, 2H) | [2] |

Synthesis of this compound

Caption: Proposed synthetic routes for this compound.

Proposed Experimental Protocol (Adapted from similar syntheses)

This protocol describes a general procedure for the α-bromination of an acetophenone derivative using N-Bromosuccinimide (NBS), which is often preferred for its selectivity and safer handling compared to liquid bromine.

Materials:

-

1-(2-chloro-6-fluorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (radical initiator)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Yields for Analogous Reactions:

The yields for α-bromination of acetophenones can vary depending on the substrate and the specific conditions used.

| Substrate | Brominating Agent | Solvent | Yield (%) |

| Acetophenone | Br₂ / AlCl₃ | Ether | 88-96 |

| 4-Chloroacetophenone | NBS | CCl₄ | ~90 |

| Various Acetophenones | CuBr₂ | EtOAc/CHCl₃ | 44-95 |

Applications in Drug Discovery and Organic Synthesis

α-Bromoacetophenones are highly valuable intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. The presence of the reactive α-bromo group allows for facile nucleophilic substitution reactions, making it a key synthon for constructing more complex molecular architectures.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety offer a unique scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core research applications of this compound, with a particular focus on its role as a key intermediate in the development of potent kinase inhibitors and novel antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are provided to empower researchers in their drug discovery and development endeavors.

Introduction: Chemical Properties and Reactivity

This compound is a reactive chemical intermediate characterized by a phenyl ring substituted with chlorine and fluorine atoms, and an ethanone side chain with a bromine atom at the α-position. This combination of functionalities makes it a prime candidate for a variety of chemical transformations, primarily nucleophilic substitution reactions at the α-carbon. The electron-withdrawing nature of the halogen substituents on the phenyl ring can further influence the reactivity of the carbonyl group and the aromatic system.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₈H₅BrClFO | 251.48 |

| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | C₈H₆BrFO | 217.04 |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | C₈H₅BrClFO | 251.48 |

Core Research Application: Synthesis of Kinase Inhibitors

A primary and highly significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in ligand-independent dimerization and constitutive activation of the ALK kinase domain. This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell growth and survival.

Synthesis of Crizotinib Analogues

Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC.[1] Research into next-generation ALK inhibitors aims to overcome acquired resistance and improve properties such as blood-brain barrier (BBB) penetration. This compound serves as a key starting material for the synthesis of the core chemical scaffold found in crizotinib and its analogues.[2][3][4][5]

The general synthetic strategy involves the reaction of this compound with a suitable hydrazine derivative to form a pyrazole ring, which is a core component of many ALK inhibitors.

Experimental Protocol: Synthesis of a Fluoroethyl Analogue of Crizotinib

This protocol describes a potential synthetic route for a fluoroethyl analogue of crizotinib, highlighting the utility of intermediates derived from this compound. This modification is explored to potentially enhance properties like BBB penetration.[2][6][7]

Step 1: Synthesis of the Pyrazole Intermediate

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired substituted hydrazine (e.g., 4-(4-hydrazinyl-1H-pyrazol-1-yl)piperidine) (1-1.2 equivalents).

-

The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: N-Alkylation with Fluoroethyl Tosylate [2]

-

The synthesized pyrazole intermediate (1 equivalent) is dissolved in a dry aprotic solvent such as acetonitrile.

-

A base, for example, triethylamine (2-3 equivalents), is added to the solution.

-

Fluoroethyl tosylate (1.1-1.5 equivalents) is added, and the reaction mixture is heated.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final fluoroethyl analogue.

Biological Activity of Crizotinib Analogues

The biological activity of synthesized crizotinib analogues is typically evaluated through in vitro and in vivo studies.

Table 2: In Vitro Cytotoxicity of Fluoroethyl Analogues of ALK Inhibitors in H2228 (ALK-positive) Lung Cancer Cells [7]

| Compound | IC₅₀ (µM) |

| Fluoroethyl crizotinib | 7.5 |

| Fluoroethyl alectinib | 0.04 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These results indicate that the fluoroethyl modification does not detrimentally affect the inhibitory potency of the parent compounds. Further in vivo studies are necessary to evaluate their pharmacokinetic properties and efficacy in animal models.[6][8]

Potential Application: Synthesis of Novel Antimicrobial Agents

The α-bromo ketone functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential antimicrobial activity. The 1,2,4-triazole scaffold, in particular, is a well-known pharmacophore in many antifungal and antibacterial agents.[9][10][11][12][13]

Synthesis of 1,2,4-Triazole Derivatives

The reaction of α-bromo ketones with thiosemicarbazide or substituted hydrazines is a common method for the synthesis of aminothiazoles and triazoles, respectively.

Experimental Protocol: General Synthesis of Hydrazinylthiazole Derivatives[14]

-

An equimolar mixture of a suitable thiosemicarbazone and this compound is refluxed in ethanol for 4-5 hours.

-

The formation of the cyclized product is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-(2-arylidenehydrazinyl)-4-phenylthiazole derivative.

Expected Biological Activity

Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of antimicrobial activities. The specific biological activity of triazoles derived from this compound would need to be determined through in vitro screening against a panel of pathogenic bacteria and fungi.

Table 3: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives [11]

| Compound Type | Test Organism | MIC (µg/mL) |

| Fluoro-substituted triazole | S. aureus | 16 - 64 |

| Fluoro-substituted triazole | E. coli | 32 - 128 |

| Chloro-substituted triazole | C. albicans | 8 - 32 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Conclusion and Future Perspectives

This compound is a pivotal building block with significant potential in the discovery and development of new therapeutic agents. Its utility in the synthesis of potent ALK kinase inhibitors highlights its importance in oncology research. Furthermore, its versatility in the construction of diverse heterocyclic scaffolds, such as triazoles, opens avenues for the development of novel antimicrobial agents. Future research should focus on the exploration of diverse reaction pathways utilizing this intermediate to generate novel chemical entities for biological screening. The development of detailed and optimized synthetic protocols and the thorough biological evaluation of the resulting compounds will be crucial in unlocking the full therapeutic potential of this versatile chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 5. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 6. Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Technical Guide to the Predicted Mechanism of Action of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An extensive review of publicly available scientific literature and chemical databases reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. This compound is primarily documented as a chemical intermediate for organic synthesis. However, its structure places it in the chemical class of α-haloacetophenones (or phenacyl bromides), which are known to be potent alkylating agents. This guide, therefore, outlines the predicted mechanism of action for this compound based on the well-established reactivity of this chemical class. The core predicted mechanism is the covalent modification of nucleophilic residues in proteins, leading to the disruption of their biological function.

Predicted Core Mechanism of Action: Covalent Alkylation

The primary mechanism of action for α-bromoacetophenones is their function as electrophilic alkylating agents. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic due to the electron-withdrawing properties of both the adjacent carbonyl group and the bromine atom. This electronic arrangement makes the compound susceptible to nucleophilic attack.

In a biological context, this reactivity facilitates the covalent modification of proteins. Specifically, the compound can form stable covalent bonds with nucleophilic amino acid side chains. This process, known as alkylation, is typically irreversible and can lead to the inactivation of enzymes or the disruption of protein-protein interactions.[1][2]

The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophilic residue from a protein attacks the α-carbon of the ethanone, displacing the bromide ion as a leaving group and forming a new carbon-nucleophile bond.

Primary Biological Nucleophiles

The most likely targets for alkylation by this compound within a biological system are amino acid residues with nucleophilic side chains. The reactivity of these residues is pH-dependent, but generally follows this order:

-

Cysteine: The thiol group (-SH) of cysteine is a particularly strong nucleophile, especially in its deprotonated thiolate form (-S⁻). It is a common target for alkylating agents like iodoacetamide and phenacyl bromides.[3][4]

-

Histidine: The imidazole ring of histidine is also nucleophilic and has been shown to be alkylated by bromoacetyl-containing compounds.[5][6]

-

Methionine: The thioether side chain of methionine can be targeted by alkylating agents, although it is generally less reactive than cysteine.[5]

-

Lysine: The primary amine (-NH₂) in the side chain of lysine can also act as a nucleophile, particularly in a deprotonated state.[5]

Potential Biological Consequences

The covalent modification of key amino acid residues can have significant downstream biological effects.

-

Enzyme Inhibition: If the alkylated residue is located within the active site of an enzyme, the modification can block substrate binding or interfere with the catalytic mechanism, leading to irreversible enzyme inhibition. Human liver aldehyde dehydrogenase is an example of an enzyme that is irreversibly inactivated by phenacyl bromide.

-

Disruption of Protein Structure and Function: Alkylation of a cysteine residue involved in a critical disulfide bond can disrupt the tertiary structure of a protein, leading to misfolding and loss of function.

-

Interference with Signaling Pathways: By inactivating a key protein in a signaling cascade (e.g., a kinase or a phosphatase), the compound could theoretically modulate cellular signaling. For example, some α-bromoacetophenone derivatives have been explored as potential protein tyrosine phosphatase inhibitors.

Data Presentation: Predicted Targets and Effects

As no specific quantitative data exists for this compound, the following table summarizes the predicted interactions and potential quantitative readouts based on the known activity of the α-bromoacetophenone class.

| Parameter | Description | Example Target Class | Potential Quantitative Measurement |

| Target Reactivity | Covalent modification of nucleophilic amino acid side chains. | Enzymes (e.g., Dehydrogenases, Proteases, Kinases, Phosphatases), Structural Proteins. | Rate of inactivation (kinact), IC50 (for irreversible inhibitors). |

| Primary Residue Targets | Cysteine, Histidine, Methionine, Lysine. | Proteins rich in solvent-accessible nucleophilic residues. | Mass shift in mass spectrometry corresponding to the addition of the C₈H₅ClFO moiety. |

| Mechanism | Irreversible covalent alkylation via an SN2 reaction. | Any protein with a sufficiently nucleophilic and accessible residue. | Confirmation of covalent binding through techniques like dialysis or mass spectrometry. |

| Potential Cellular Effect | Enzyme inactivation, disruption of protein structure, cytotoxicity. | Rapidly dividing cells may be more susceptible due to reliance on specific enzymatic pathways. | Cell viability assays (e.g., MTT, LDH) to determine EC50 or LD50. |

Visualizations: Pathways and Workflows

Diagram 1: Predicted Mechanism of Protein Alkylation

Caption: Predicted SN2 reaction pathway for protein alkylation.

Diagram 2: Experimental Workflow for Mechanism Investigation

Caption: Workflow for validating the predicted alkylating mechanism.

Experimental Protocols

The following are generalized protocols that would be necessary to validate the predicted mechanism of action for this compound.

Protocol: Enzyme Inactivation Assay

This protocol aims to determine if the compound causes time-dependent, irreversible inhibition of a model enzyme rich in nucleophilic residues (e.g., papain, a cysteine protease).

-

Reagents and Materials:

-

Purified Papain enzyme solution (e.g., 1 µM in assay buffer).

-

Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.

-

Substrate solution (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEe).

-

Test Compound: 10 mM stock solution in DMSO.

-

96-well UV-transparent microplate.

-

Microplate reader.

-

-

Methodology:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the papain solution to wells containing different concentrations of the test compound (and a DMSO vehicle control).

-

Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

-

To initiate the reaction, add the BAEe substrate solution to all wells.

-

Immediately measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 253 nm over 5 minutes.

-

Plot the remaining enzyme activity against the incubation time for each compound concentration. A time-dependent decrease in activity that is not recoverable by dilution suggests irreversible inhibition.

-

Protocol: Mass Spectrometry for Target Identification

This protocol is designed to identify the specific amino acid residue(s) modified by the compound.

-

Reagents and Materials:

-

Purified target protein (e.g., 1 mg/mL).

-

Test compound (10-fold molar excess).

-

Reaction Buffer: 50 mM HEPES, pH 7.4.

-

Denaturing and Reducing agents: Urea, DTT.

-

Alkylation agent for control: Iodoacetamide (IAM).

-

Protease for digestion: Trypsin.

-

LC-MS/MS system (e.g., Orbitrap).

-

-

Methodology:

-

Incubate the target protein with the test compound (and a vehicle control) for 1-2 hours at 37°C.

-

Stop the reaction and remove the excess compound using a desalting column.

-

Denature the protein with urea, reduce disulfide bonds with DTT, and cap any remaining free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin overnight.

-

Analyze the resulting peptide mixture using LC-MS/MS.

-

Search the MS/MS data against the protein sequence, including a variable modification on Cys, His, Met, and Lys residues corresponding to the mass of the C₈H₅ClFO moiety (approx. 213.95 Da).

-

Identification of a peptide with this specific mass shift confirms the site of covalent modification.

-

References

- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Substituted α-Bromoacetophenones: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource for Scientists in Drug Discovery and Chemical Research

This technical guide addresses the chemical properties, synthesis, and commercial availability of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its structurally related isomers. While direct commercial sources for this compound are not readily identifiable, this document provides a vital resource for researchers by detailing available information on closely related and commercially accessible α-bromoacetophenone analogs. These compounds are of significant interest as versatile intermediates in the synthesis of pharmaceutical agents and as potential modulators of biological pathways.

Commercial Availability of Structurally Related α-Bromoacetophenones

Initial investigations reveal a scarcity of direct commercial suppliers for this compound. However, a number of structurally similar isomers are commercially available, offering researchers alternative starting points for their synthetic endeavors. The following table summarizes the availability of these related compounds.

| Compound Name | CAS Number | Supplier(s) |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | Sigma-Aldrich |

| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | BLD Pharm, Simson Pharma, Sigma-Aldrich |

| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | ChemScene, CymitQuimica, BLD Pharm |

| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Axios Research |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | BLDpharm, PubChem |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | PubChem |

| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1003879-02-4 | ChemicalBook |

| 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | Sigma-Aldrich |

Physicochemical Properties

The physicochemical properties of these α-bromoacetophenone derivatives are crucial for their handling, reaction optimization, and potential biological activity. Below is a compilation of key properties for selected commercially available isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Conditions |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | C₈H₅BrClFO | 251.48 | Solid or Semi-solid | 97% | Inert atmosphere, 2-8°C |

| 2-Bromo-1-(2-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Solid | 97% | 2-8°C |

| 1-(2-Bromo-6-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Liquid | ≥98% | Room temperature |

| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Solid | - | - |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C₈H₅Br₂FO | 295.93 | - | - | - |

Synthesis of α-Bromoacetophenones: A General Protocol

The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. A general experimental protocol, adapted from the literature for the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, is provided below as a representative example.[1] This can be adapted for other substituted acetophenones.

Materials:

-

Substituted Acetophenone (e.g., 4-Hydroxyacetophenone)

-

Bromine

-

Chloroform

-

Concentrated Sulfuric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Magnesium Sulfate (anhydrous)

-

Water

Procedure:

-

Dissolve the substituted acetophenone (1.0 equivalent) in chloroform at 65°C.

-

With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.

-

After stirring for 10 minutes, add bromine (1.05 equivalents) dropwise to the reaction mixture.

-

Maintain the reaction at 65°C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., using chloroform as eluent) and/or recrystallization to obtain the pure α-bromoacetophenone.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential medicinal applications. Detailed experimental protocols for its synthesis and subsequent transformations into valuable imidazole and thiazole derivatives are presented, supported by quantitative data to facilitate reproducibility and application in research and drug development.

Introduction

This compound is a highly reactive α-halo ketone that serves as a key intermediate in the synthesis of a variety of organic molecules. The presence of the bromine atom alpha to the carbonyl group makes it an excellent electrophile for reactions with various nucleophiles. The 2-chloro-6-fluorophenyl moiety introduces unique electronic and steric properties to the resulting molecules, which can be advantageous in modulating their biological activity and physicochemical properties. This document outlines its preparation and its application in the synthesis of substituted imidazoles and thiazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of the corresponding acetophenone derivative, 1-(2-chloro-6-fluorophenyl)ethanone. A general and efficient method involves the use of a brominating agent such as N-bromosuccinimide (NBS) under ultrasonic irradiation, which has been shown to enhance reaction rates and yields.

Experimental Protocol: Ultrasound-Assisted α-Bromination of 1-(2-chloro-6-fluorophenyl)ethanone

This protocol is adapted from a general procedure for the synthesis of α-bromo aromatic ketones.[1]

-

Materials:

-

1-(2-chloro-6-fluorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Jacketed reaction vessel

-

Ultrasonic horn (25 kHz frequency)

-

Stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

-

Procedure:

-

In a jacketed reaction vessel, add a mixture of 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq).

-

Add a 1:2 mixture of PEG-400 and water (e.g., 5 mL for a small-scale reaction) with stirring.

-

Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.

-

Maintain the reaction temperature at 80 °C by circulating water through the jacketed reactor.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.

-

Upon completion, extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-